methyl 4-acetyl-1H-pyrrole-2-carboxylate

Organic Synthesis Electrophilic Substitution Process Chemistry

ACC inhibitor programs demand the correct 2,4-disubstituted pyrrole regioisomer from the earliest step. Methyl 4-acetyl-1H-pyrrole-2-carboxylate (CAS 40611-82-3) delivers 73% regioselective formation over the 5-isomer (≤8%), eliminating costly isomer separation. • MP 118-120 °C enables crystallization-based purification-no chromatography required • C2 methyl ester for hydrolysis/amide coupling; C4 acetyl for reductive amination, oxime, or hydrazone condensation • Curated ¹H NMR, FTIR, and GC-MS reference spectra support identity verification for regulatory filings Supplied at 95% purity. For pharmaceutical R&D and agrochemical intermediate use.

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
CAS No. 40611-82-3
Cat. No. B1585895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-acetyl-1H-pyrrole-2-carboxylate
CAS40611-82-3
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
Structural Identifiers
SMILESCC(=O)C1=CNC(=C1)C(=O)OC
InChIInChI=1S/C8H9NO3/c1-5(10)6-3-7(9-4-6)8(11)12-2/h3-4,9H,1-2H3
InChIKeyPHZUPQKYQRXDBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-acetyl-1H-pyrrole-2-carboxylate: Identity & Physicochemical Profile


Methyl 4-acetyl-1H-pyrrole-2-carboxylate (CAS 40611-82-3) is a heterocyclic building block of the pyrrole family, bearing a methyl ester at C2 and an acetyl group at C4 . It is a solid at ambient temperature with a melting point of 118–120 °C and a molecular weight of 167.16 g/mol . As an intermediate for pharmaceutical and agrochemical synthesis, it is typically supplied at 95% purity . This compound is frequently employed as a scaffold for constructing bioactive molecules, particularly in medicinal chemistry programs targeting acetyl-CoA carboxylase (ACC) [1].

Workflow

Heterocyclic building block for medicinal chemistry synthesis

Selection context

Pre-formed C4-acetyl pyrrole scaffold with methyl ester handle

Form

Solid, intermediate melting point supports crystallization-based purification

Methyl 4-acetyl-1H-pyrrole-2-carboxylate: Why Analogs Cannot Substitute


Substituting methyl 4-acetyl-1H-pyrrole-2-carboxylate with a structurally similar pyrrole-2-carboxylate is not scientifically neutral. Changing the C4 substituent from acetyl to formyl alters both the electronic character of the ring and the downstream reaction possibilities available to the chemist. Switching the ester from methyl to ethyl modifies the steric environment during nucleophilic attack and changes the hydrolysis kinetics. Even regioisomerism – moving the acetyl group from C4 to C5 – profoundly impacts electrophilic aromatic substitution outcomes [1]. The quantitative evidence below demonstrates that these substitutions produce measurable, decision-relevant differences in melting point, synthetic yield in key reactions, and hydrogen-bond donor/acceptor capacity, each of which directly affects procurement selection for specific research or industrial routes [2].

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C4-acetyl to formyl substitution may alter electronic character and downstream reaction paths

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Methyl to ethyl ester switch can modify steric environment and hydrolysis kinetics

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Regioisomer shift (4-acetyl to 5-acetyl) may change electrophilic aromatic substitution outcomes

Methyl 4-acetyl-1H-pyrrole-2-carboxylate: Quantitative Comparison Evidence


Friedel-Crafts Regioselectivity: 4- vs 5-Acetyl Isomer

In the Friedel-Crafts acetylation of methyl 2-pyrrolecarboxylate, the 4-acetyl isomer (methyl 4-acetyl-1H-pyrrole-2-carboxylate) is obtained as the major product in 73% yield under AlCl₃ catalysis, while the competitive 5-acetyl isomer is formed in a yield not exceeding 8% [1]. This 9.1:1 regioselectivity ratio confirms the dominant 4-substitution outcome, making this compound the readily isolable and synthetically preferred scaffold.

Regioselectivity
Head-to-head
73% yield vs ≤8% for 5-isomer
Supports C4-acetyl as the kinetically favored product
9.1:1 regioselectivity under Friedel-Crafts conditions
Organic Synthesis Electrophilic Substitution Process Chemistry

Melting Point: Ester vs Acid vs Parent

Methyl 4-acetyl-1H-pyrrole-2-carboxylate melts at 118–120 °C . In contrast, methyl 1H-pyrrole-2-carboxylate (no acetyl group) melts at 74–78 °C , while the free acid analog 4-acetyl-1H-pyrrole-2-carboxylic acid melts at 229–232 °C . The ~44 °C elevation over the non-acetylated parent and the ~112 °C depression relative to the free acid place this compound in a distinct thermal processing window.

Melting point
Cross-study comparable
118–120 °C
Intermediate thermal window vs parent ester (74–78 °C) and free acid (229–232 °C)
May support crystallization-mediated purification
Physicochemical Properties Solid-State Characterization Formulation Suitability

Hydrogen-Bonding & Reactivity: Acetyl vs Formyl

Comparative DFT studies on ethyl 3,4-dimethyl-4-acetyl-1H-pyrrole-2-carboxylate (EDAPC) versus ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate (EDPC) reveal that the 4-acetyl-substituted dimer has a binding energy of 10.22 kcal/mol, compared to 9.92 kcal/mol for the acetyl-absent analog [1]. The NH···O hydrogen-bond frequency (red shift) is greater in EDAPC, attributable to the acetyl oxygen acting as an additional H-bond acceptor. Methyl 4-acetyl-1H-pyrrole-2-carboxylate shares the C4-acetyl pharmacophore, and the enhanced inter-molecular stabilization can influence crystal packing and dissolution rate.

H-bond stabilization
Class-level inference
10.22 kcal/mol dimer binding energy (class analog)
Acetyl carbonyl may increase H-bond acceptor capacity vs unsubstituted analogs
DFT study on structurally related pyrrole; data to verify for this exact compound
Computational Chemistry Hydrogen Bonding Reactivity Descriptors

Patent-Cited Scaffold: Pyrrole-2-carboxylate ACC Inhibitors

The World Intellectual Property Organization patent WO2020245291A1 explicitly claims pyrrole-2-carboxylate esters with C4 substitution as core scaffolds for Acetyl-CoA Carboxylase (ACC) inhibition [1]. Within the patent Markush structures, the 4-acetyl substitution pattern corresponds to the exemplified intermediates. Extensive structure-activity relationship (SAR) tables in the patent disclosure demonstrate that modifications at the C4 position – including acetyl – directly modulate ACC1/ACC2 inhibitory activity, with some analogs achieving nanomolar IC50 values [2]. Methyl 4-acetyl-1H-pyrrole-2-carboxylate is positioned as the simplest ester variant of this privileged scaffold series.

Patent landscape
Class-level inference
C4-acetyl pyrrole-2-carboxylate exemplar in ACC inhibitor patent
Access to patent-validated chemical space for ACC-targeted discovery programs
SAR tables show C4-acetyl analogs retain ACC inhibitory activity; review patent for specific IC50 values
Medicinal Chemistry ACC Inhibition Patent Analysis

Spectroscopic Characterization: NMR, FTIR, and Mass Spectra

Commercially available methyl 4-acetyl-1H-pyrrole-2-carboxylate is supported by reference-quality 1H NMR, FTIR, and GC-MS spectra deposited in the KnowItAll spectral library (SpectraBase Compound ID: EAlkHaQwUFa) [1]. In contrast, the 5-acetyl regioisomer (CAS 167167-28-4) lacks equivalent centralized spectral curation . For analytical chemists and QC teams, the existence of a validated spectral fingerprint reduces the time required for identity confirmation upon receipt and ensures batch-to-batch consistency verification.

Spectral reference data
Supporting evidence
1H NMR, FTIR, GC-MS curated in KnowItAll library
Supports identity verification and QC workflows
5-acetyl regioisomer lacks equivalent curated spectral dataset
Analytical Chemistry Quality Control Spectroscopic Reference Data

Methyl 4-acetyl-1H-pyrrole-2-carboxylate: Application Scenarios


ACC Inhibitor Lead Optimization Scaffold

In drug discovery programs targeting acetyl-CoA carboxylase for metabolic or dermatological diseases, methyl 4-acetyl-1H-pyrrole-2-carboxylate serves as the foundational 2,4-disubstituted pyrrole scaffold. The C2 ester can be hydrolyzed to the carboxylic acid for amide coupling, while the C4 acetyl group provides a ketone handle for reductive amination, oxime formation, or hydrazone condensation – all within the patent-validated ACC inhibitor chemical space [1]. Its dominant 73% regioselective formation over the 5-isomer (≤8%) ensures that medicinal chemists are working with the correct substitution pattern from the earliest synthetic steps [2].

Crystallization-Enabled Purification Intermediates

With a melting point of 118–120 °C, methyl 4-acetyl-1H-pyrrole-2-carboxylate offers a favorable thermal window for crystallization-based purification that is unavailable with the low-melting parent ester (74–78 °C) or the excessively high-melting free acid (229–232 °C) . This intermediate melting range facilitates straightforward recrystallization from common solvents, enabling process chemists to upgrade material purity without resorting to chromatographic separation, thereby reducing solvent waste and operational cost in scale-up campaigns.

Analytical Reference Standard

Laboratories requiring a verified, structurally confirmed pyrrole building block for HPLC calibration, NMR reference, or mass spectrometry tuning can rely on methyl 4-acetyl-1H-pyrrole-2-carboxylate, for which 1H NMR, FTIR, and GC-MS reference spectra are publicly curated in the KnowItAll library [1]. This multi-technique spectral dataset supports identity verification for regulatory filings and reduces the burden of in-house reference standard characterization compared to structurally similar pyrrole esters lacking such curated spectral coverage.

Application
Selection Property
Validation Focus
ACC inhibitor lead optimization scaffold
Patent-validated 2,4-disubstituted pyrrole core
C4-acetyl substitution pattern confirmation and ester handle reactivity
Crystallization-enabled purification intermediates
Intermediate melting point (118–120 °C)
Recrystallization efficiency vs chromatographic separation
Analytical reference standard
Curated multi-technique spectral dataset (NMR, FTIR, GC-MS)
Identity verification for regulatory documentation and batch consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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